4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride
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Description
4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride is a useful research compound. Its molecular formula is C12H13FN4O4S2 and its molecular weight is 360.38. The purity is usually 95%.
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Scientific Research Applications
1. Radiopharmaceutical Development
Sulfonyl fluorides, including compounds similar to "4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride," have been explored as prosthetic groups for the development of radiopharmaceuticals. These compounds offer a promising route for the incorporation of ^18F, a radioactive isotope used in positron emission tomography (PET) imaging. The ability to prepare sulfonyl fluorides in water at room temperature, combined with their potential for efficient ^18F labeling of biomarkers, represents a significant advancement in PET chemistry. This approach facilitates the development of ^18F-labeled compounds under mild conditions, enhancing the versatility and applicability of PET imaging agents in studying various biological processes and diseases (Inkster et al., 2012).
2. Antimicrobial Applications
Research into the antimicrobial properties of pyrazolopyrimidine derivatives incorporating sulfonyl groups has shown that these compounds exhibit significant activity against various bacteria and fungi. This class of compounds, which includes analogs of "this compound," demonstrates that the presence of the sulfonyl group can enhance antimicrobial efficacy. Some derivatives have shown activity exceeding that of reference drugs, indicating the potential for developing new antimicrobial agents based on sulfonyl fluoride chemistry (Alsaedi et al., 2019).
3. Synthesis of NMDA Receptor Antagonists
The compound has been implicated in the synthesis of NMDA (N-methyl-D-aspartate) receptor antagonists, showcasing its utility in generating crucial intermediates for pharmaceuticals targeting the central nervous system. These antagonists are valuable for their potential therapeutic applications in neurodegenerative diseases and conditions associated with abnormal excitatory signaling (Bio et al., 2008).
4. Fluorescence Studies and Sensor Development
The dimethylamino and sulfonyl fluoride components of the compound offer intriguing possibilities for fluorescence studies and the development of chemical sensors. These structures can be tailored to create probes and sensors for detecting various biological and chemical substances, leveraging the fluorescence properties induced by the dimethylamino and sulfonyl groups for sensitive and selective detection applications (Wang et al., 2012).
5. Antitumor Research
Sulfonamide derivatives, including those related to "this compound," have been investigated for their antitumor properties. These studies aim to exploit the unique characteristics of sulfonamides to develop potent antitumor agents with low toxicity, highlighting the compound's potential in cancer research and therapy (Huang et al., 2001).
Properties
IUPAC Name |
4-[[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O4S2/c1-17(2)12-14-7-9(8-15-12)16-23(20,21)11-5-3-10(4-6-11)22(13,18)19/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPPCUTWXKRNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.